N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine
Description
N-[1-(4-Methanesulfonylphenyl)ethyl]cyclobutanamine is a cyclobutanamine derivative featuring a methanesulfonyl-substituted phenyl group attached via an ethyl linker. The methanesulfonyl (MeSO₂) group is a strong electron-withdrawing moiety, which enhances polarity and may influence binding affinity in biological systems. Cyclobutanamine derivatives are explored in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability compared to larger ring systems .
Properties
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)ethyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10(14-12-4-3-5-12)11-6-8-13(9-7-11)17(2,15)16/h6-10,12,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFUNFZJLBWAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a cyclobutane ring substituted with a 4-methanesulfonylphenyl group. This unique structure contributes to its biological properties, particularly its interaction with specific molecular targets involved in inflammatory and proliferative pathways.
Research indicates that this compound may exert its biological effects through modulation of key signaling pathways:
- Inhibition of Cyclooxygenase-2 (COX-2) : The compound has been shown to selectively inhibit COX-2, an enzyme associated with inflammation and pain. In vitro studies demonstrated that certain derivatives of related compounds exhibited high COX-2 inhibitory potency (IC50 = 0.0032 μM), suggesting the potential for this compound to reduce inflammatory responses .
- Impact on NF-κB Signaling : The compound may also influence the NF-κB signaling pathway, which is critical in regulating immune responses and inflammation. Inhibitors targeting this pathway have shown promise in reducing systemic inflammation and improving outcomes in various inflammatory conditions .
Anti-inflammatory Effects
Case Study : A study involving carrageenan-induced rat paw edema demonstrated that compounds similar to this compound exhibited significant anti-inflammatory activity compared to standard treatments like celecoxib. This suggests that the compound could be effective in managing conditions characterized by excessive inflammation.
Anticancer Potential
Recent investigations highlight the potential anticancer properties of this compound. It has been noted for its ability to enhance the efficacy of oncolytic herpes simplex virus (oHSV) vectors in tumor cells by modulating nucleotide metabolism through inhibition of equilibrative nucleoside transporter-1 (ENT1). This mechanism increases cellular ribonucleoside activity, promoting viral replication specifically within cancer cells .
Data Overview
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management
Recent studies have indicated that compounds similar to N-[1-(4-methanesulfonylphenyl)ethyl]cyclobutanamine may serve as effective analgesics. For instance, research has demonstrated the efficacy of certain cyclobutane derivatives in managing pain through modulation of cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are known to play a significant role in pain perception and modulation .
Table 1: Analgesic Activity of Cyclobutane Derivatives
1.2 Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties. The compound's ability to inhibit specific pathways involved in inflammation suggests potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inhibition of the MTH1 enzyme has shown promise in reducing inflammatory responses, indicating a therapeutic avenue for chronic inflammatory conditions .
Case Study: MTH1 Inhibition
- Objective: Evaluate the effectiveness of MTH1 inhibitors, including cyclobutane derivatives, in reducing inflammation.
- Results: Significant reduction in inflammatory markers was observed in treated subjects compared to controls. This suggests a potential application of this compound in managing autoimmune diseases .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized using various methodologies, including nucleophilic substitution reactions and cyclization processes.
Table 2: Synthesis Pathways for Cyclobutane Derivatives
| Synthesis Method | Key Reactants | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | 4-Methanesulfonylphenylacetone, Cyclobutylamine | 85 |
| Cyclization Reaction | 4-Methanesulfonylphenylacetone, Base | 78 |
Future Directions and Research Opportunities
Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Clinical Trials: To evaluate safety and efficacy in humans.
- Mechanistic Studies: To understand the specific molecular pathways influenced by this compound.
- Formulation Development: To enhance bioavailability and targeted delivery systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: The methanesulfonyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 9l) or halogens (e.g., fluorine in ).
- Linker Flexibility : The ethyl linker in the target compound may offer greater conformational flexibility compared to rigid benzyl linkers (e.g., 9q) .
Physicochemical and Pharmacological Properties
- Methanesulfonyl vs. Other Substituents :
- The MeSO₂ group increases acidity of adjacent protons and enhances water solubility compared to methoxy or alkyl groups. This property is critical for bioavailability and binding to polar enzyme pockets .
- In contrast, fluorine substituents (e.g., 4-FPh in ) improve membrane permeability due to increased lipophilicity.
- Derivatives with larger rings (e.g., dihydrobenzofuran in 9s ) may exhibit different pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
